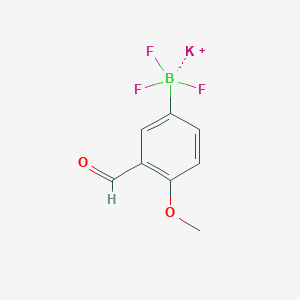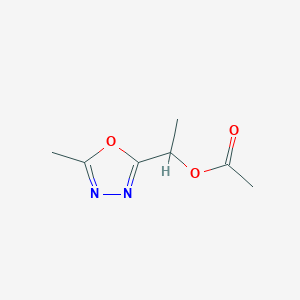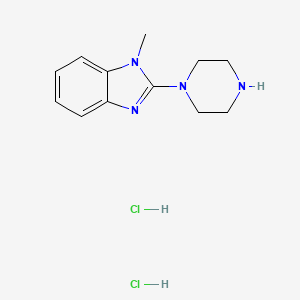
Trifluoroborate de 3-formyl-4-méthoxyphényle de potassium
Vue d'ensemble
Description
Potassium 3-formyl-4-methoxyphenyltrifluoroborate is a chemical compound with the molecular formula C8H7BF3KO2. It is a boron-containing compound that is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Applications De Recherche Scientifique
Potassium 3-formyl-4-methoxyphenyltrifluoroborate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Analyse Biochimique
Biochemical Properties
Potassium 3-formyl-4-methoxyphenyltrifluoroborate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in Suzuki Cross-Coupling reactions, where it acts as a potent boronic acid surrogate . This interaction is crucial for the formation of carbon-carbon bonds in organic synthesis. The nature of these interactions involves the formation of stable complexes with enzymes and proteins, facilitating the desired biochemical reactions.
Cellular Effects
Potassium 3-formyl-4-methoxyphenyltrifluoroborate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular behavior. Additionally, it can modulate metabolic pathways, impacting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of Potassium 3-formyl-4-methoxyphenyltrifluoroborate involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways. For instance, its role in Suzuki Cross-Coupling reactions involves the formation of stable complexes with boronic acids, facilitating the coupling process . These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium 3-formyl-4-methoxyphenyltrifluoroborate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function.
Dosage Effects in Animal Models
The effects of Potassium 3-formyl-4-methoxyphenyltrifluoroborate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes . Toxicity studies have indicated that high doses of the compound can cause adverse effects on cellular and organ function.
Metabolic Pathways
Potassium 3-formyl-4-methoxyphenyltrifluoroborate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in Suzuki Cross-Coupling reactions highlights its importance in organic synthesis, where it facilitates the formation of carbon-carbon bonds . These interactions can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of Potassium 3-formyl-4-methoxyphenyltrifluoroborate within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s activity and function, determining its overall impact on cellular processes.
Subcellular Localization
Potassium 3-formyl-4-methoxyphenyltrifluoroborate exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with cellular components, determining its role in biochemical reactions and cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 3-formyl-4-methoxyphenyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of 3-formyl-4-methoxyphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is typically carried out in an inert atmosphere at room temperature to ensure the stability of the product .
Industrial Production Methods
In an industrial setting, the production of potassium 3-formyl-4-methoxyphenyltrifluoroborate may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving crystallization techniques for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 3-formyl-4-methoxyphenyltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boron-containing alcohols or other reduced products.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are biaryl compounds .
Mécanisme D'action
The mechanism of action of potassium 3-formyl-4-methoxyphenyltrifluoroborate involves its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium 4-methoxyphenyltrifluoroborate: Similar in structure but lacks the formyl group.
Potassium 3-methoxyphenyltrifluoroborate: Similar but with a different substitution pattern on the aromatic ring.
Uniqueness
Potassium 3-formyl-4-methoxyphenyltrifluoroborate is unique due to the presence of both formyl and methoxy groups on the aromatic ring, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable reagent for the formation of complex molecules that are not easily accessible using other compounds .
Propriétés
IUPAC Name |
potassium;trifluoro-(3-formyl-4-methoxyphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3O2.K/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTNAHZGXDZRMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)OC)C=O)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1470902.png)
![2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1470903.png)
![2-(Piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470905.png)





![2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide](/img/structure/B1470917.png)
![7-Methyl-3-(piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470918.png)

